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Compound of Interest

Compound Name: Potassium D-tartrate monobasic

Cat. No.: B1630022

Fur Fachleute in der Wirkstoffentwicklung und chemischen Forschung ist die eindeutige
Bestimmung der absoluten Konfiguration eines chiralen Molekuls von entscheidender
Bedeutung. Diese Eigenschaft bestimmt mal3geblich die pharmakologische Aktivitat und
Toxizitat einer Substanz. Dieser Leitfaden bietet einen objektiven Vergleich der gangigsten
Methoden zur Verifizierung der absoluten Konfiguration, beleuchtet deren experimentelle
Protokolle und stellt quantitative Daten zur Leistungsbewertung gegenuber. Ein besonderer
Fokus liegt auf der Rolle von Kalium-D-hydrogentartrat, einer haufig genutzten
Referenzsubstanz.

Die korrekte Zuordnung der raumlichen Anordnung der Atome in einem chiralen Molekiil,
bekannt als absolute Konfiguration, ist ein unverzichtbarer Schritt in der Synthese und
Charakterisierung neuer chemischer Verbindungen. Die beiden Enantiomere eines chiralen
Wirkstoffs kénnen drastisch unterschiedliche biologische Wirkungen haben — von einem
wirksamen Medikament bis hin zu einer toxischen Substanz. Daher fordern
Zulassungsbehdorden eine eindeutige stereochemische Charakterisierung. Forschern stehen
verschiedene Techniken zur Verfiigung, die sich in ihrer Anwendbarkeit, Genauigkeit und im
experimentellen Aufwand unterscheiden.

Vergleich der primaren Analysemethoden

Die Wahl der Methode zur Bestimmung der absoluten Konfiguration hangt von mehreren
Faktoren ab, darunter die physikalischen Eigenschaften der Probe (insbesondere die Fahigkeit
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zur Kristallisation), die verfigbare Probenmenge und die instrumentelle Ausstattung. Die drei
primaren Methoden sind die Einkristall-Rontgenstrukturanalyse (insbesondere unter Nutzung
der anomalen Dispersion), die Circulardichroismus (CD)-Spektroskopie in Kombination mit
guantenchemischen Berechnungen und die chemische Korrelation.
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Die Rolle von Kalium-D-hydrogentartrat (Kalium-D-
tartrat monobasisch)

Kalium-D-hydrogentartrat, ein Salz der natirlichen D-Weinsaure, spielt eine wichtige, wenn
auch meist indirekte Rolle bei der Bestimmung der absoluten Konfiguration. Seine primére
Anwendung findet es als chirales Aufldsungsmittel zur Racematspaltung.

Ein Racemat (eine 1:1-Mischung beider Enantiomere) kann nicht direkt durch die oben
genannten Methoden analysiert werden, um die Konfiguration eines einzelnen Enantiomers zu
bestimmen. Zuerst mussen die Enantiomere getrennt werden. Durch die Reaktion eines
racemischen Gemisches (z.B. einer racemischen Base) mit einer enantiomerenreinen Saure
wie D-Weinsaure (oder deren Kaliumsalz) entsteht ein Paar von diastereomeren Salzen.
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Prozess der Racematspaltung und Konfigurationsbestimmung
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(R-Amin + S-Amin) (z.B. Kalium-D-hydrogentartrat)
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(R,R-Salz + S,R-Salz)
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(unterschiedliche Loslichkeit)
Isoliertes Diastereomer
(z.B. R,R-Salz)
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Reines Enantiomer
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Gestimmung der absoluten Konfiguratior)

(z.B. mittels Rontgenstrukturanalyse)

Click to download full resolution via product page

Workflow der Racematspaltung und anschlieB3enden Konfigurationsbestimmung.

Da Diastereomere unterschiedliche physikalische Eigenschaften (z.B. Ldslichkeit) besitzen,
kénnen sie durch fraktionierte Kristallisation getrennt werden. Nach der Trennung wird das
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reine Enantiomer aus dem diastereomeren Salz freigesetzt. Die absolute Konfiguration dieses
nun enantiomerenreinen Materials kann anschlielBend mit einer der oben genannten Methoden
bestimmt werden. Die bekannte Konfiguration des Tartrats dient dabei als interner Standard,
der die Zuordnung erleichtert.

Detaillierte Experimentelle Protokolle
Einkristall-Rontgenstrukturanalyse (Anomale
Dispersion)

Diese Methode ist der definitive Weg zur Bestimmung der absoluten Konfiguration,
vorausgesetzt, es liegt ein geeigneter Kristall vor.[1]

Methodik:

o Kiristallisation: Zichten eines Einkristalls der reinen Substanz. Dies ist oft der kritischste
Schritt. Der Kristall sollte eine GrofRRe von ca. 0.1 - 0.3 mm haben und keine sichtbaren
Defekte aufweisen.

 Kiristallmontage: Der ausgewahlte Kristall wird unter einem Mikroskop auf einem
Goniometerkopf montiert, typischerweise unter Verwendung eines Kryo-Ols, und in einem
kalten Stickstoffstrom (ca. 100 K) platziert, um Strahlenschaden zu minimieren.

o Datensammlung: Der Kristall wird auf einem Diffraktometer mit Rontgenstrahlen einer
bestimmten Wellenléange (z.B. Cu-Ka, A = 1.5418 A oder Mo-Ka, A = 0.7107 A) bestrahlt. Fiir
die anomale Dispersion ist es vorteilhaft, wenn die Struktur ein Atom enthalt, das schwerer
als Sauerstoff ist (z.B. S, Cl, Br, | oder ein Metall). Es wird ein vollstandiger Datensatz von
Beugungsreflexen gesammelt, wobei sichergestellt wird, dass Friedel-Paare (Reflexe h k|
und -h,-k,-) gemessen werden, deren Intensitaten sich aufgrund der anomalen Streuung
leicht unterscheiden.

o Strukturldsung und -verfeinerung: Die Positionen der Atome werden aus den Beugungsdaten
bestimmt. Anschliel3end wird die Struktur verfeinert, wobei zwei Modelle (das urspriinglich
angenommene und sein Spiegelbild) gegen die experimentellen Daten getestet werden.

e Bestimmung des Flack-Parameters: Der Flack-Parameter 'x' wird berechnet. Er beschreibt
den Anteil des invertierten Enantiomers im Kristall. Ein Wert von x nahe 0 zeigt an, dass die
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angenommene absolute Konfiguration korrekt ist. Ein Wert nahe 1 deutet darauf hin, dass
die invertierte Struktur korrekt ist. Ein Wert um 0.5 weist auf ein Racemat oder eine
schlechte Datenqualitat hin.

Circulardichroismus (CD)-Spektroskopie und TD-DFT-
Berechnung

Diese Methode ist ideal fur Verbindungen, die nicht oder nur schwer kristallisieren.

4 . I
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Logischer Arbeitsablauf zur Konfigurationsbestimmung mittels CD-Spektroskopie.
Methodik:

o Probenvorbereitung: Eine verdiinnte Losung der enantiomerenreinen Substanz wird in
einem fur den Messbereich (typischerweise 190-400 nm) transparenten Losungsmittel
hergestellt. Die Konzentration muss exakt bekannt sein.

e Messung: Das CD-Spektrum wird mit einem CD-Spektrometer aufgenommen. Das Gerat
misst die Differenz der Absorption (AA) von links- und rechtszirkular polarisiertem Licht als
Funktion der Wellenlange. Das Ergebnis wird oft als molare Elliptizitat [0] dargestellt.

e Theoretische Berechnung (TD-DFT): a. Ein 3D-Modell eines der beiden Enantiomere (z.B.
das R-Enantiomer) wird erstellt. b. Eine Konformationsanalyse wird durchgefiihrt, um die
energiedrmsten (und damit relevantesten) Konformationen des Molekuls zu identifizieren. c.
Fur jede dieser Konformationen wird mittels Time-Dependent Density Functional Theory (TD-
DFT) das theoretische CD-Spektrum berechnet. d. Die berechneten Spektren der einzelnen
Konformere werden entsprechend ihrer Boltzmann-Verteilung gewichtet und zu einem
finalen theoretischen Spektrum gemittelt.

e Vergleich und Zuordnung: Das experimentell gemessene Spektrum wird mit dem
berechneten Spektrum verglichen. Stimmen die Vorzeichen der Cotton-Effekte und die
allgemeine Form Uberein, entspricht die absolute Konfiguration der Probe der des
berechneten Modells. Ist das experimentelle Spektrum spiegelbildlich zum berechneten, liegt
das andere Enantiomer vor.

Chemische Korrelation

Diese klassische Methode verknipft die Konfiguration einer neuen Verbindung mit der einer
bereits bekannten.

Methodik:

e Planung der Syntheseroute: Es wird eine Reaktionssequenz entworfen, die die unbekannte
Verbindung (z.B. Substanz A) in eine bekannte Verbindung (Substanz B mit bekannter R-
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Konfiguration) tberfuhrt, oder umgekehrt. Entscheidend ist, dass keine der Reaktionen die
Konfiguration am zu bestimmenden Stereozentrum verandert (d.h. keine SN1-Reaktionen,
Racemisierungen oder Epimerisierungen an diesem Zentrum).

e Durchfuihrung der Reaktion: Die Synthese wird durchgefiihrt und das Produkt sorgfaltig
aufgereinigt.

o Strukturelle und stereochemische Analyse: Das erhaltene Produkt wird mit einer
authentischen Probe der bekannten Verbindung B verglichen (z.B. mittels NMR,
Schmelzpunkt, spezifischer Drehung).

» Konfigurationszuordnung: Wenn das aus A hergestellte Produkt identisch mit der
authentischen R-Probe von B ist, dann muss auch die Ausgangsverbindung A die
entsprechende Konfiguration besessen haben (die genaue R/S-Bezeichnung kann sich je
nach CIP-Prioritaten andern, aber die rAumliche Anordnung ist korreliert).

Beispiel: Die Reduktion einer Carbonsaure zu einem Alkohol mittels LiAlHa verlauft ohne
Anderung der Konfiguration am benachbarten Stereozentrum. Wenn ein unbekanntes (R)- oder
(S)-2-Methylbutanséure-Derivat zu bekanntem (S)-(-)-2-Methyl-1-butanol reduziert wird, kann
die Konfiguration der Saure eindeutig zugeordnet werden.

Schlussfolgerung

Die Bestimmung der absoluten Konfiguration ist eine komplexe Aufgabe, die eine sorgfaltige
Auswahl der geeigneten Methode erfordert. Die Einkristall-Rontgenstrukturanalyse ist die
direkteste und zuverlassigste Methode, ist aber von der Verfugbarkeit geeigneter Kristalle
abhangig. Die CD-Spektroskopie in Kombination mit TD-DFT-Berechnungen bietet eine
leistungsstarke Alternative fr nicht-kristalline Proben, erfordert jedoch computerchemische
Expertise. Die chemische Korrelation bleibt eine wertvolle, wenn auch destruktive Methode, die
auf etablierten chemischen Reaktionen und dem Vorhandensein geeigneter
Referenzverbindungen beruht. Substanzen wie Kalium-D-hydrogentartrat sind unverzichtbare
Werkzeuge in diesem Prozess, vor allem zur Auftrennung von Racematen, was oft der erste
Schritt zur Analyse eines einzelnen Enantiomers ist. Fur eine verlassliche und regulatorisch
konforme Charakterisierung ist oft eine Kombination aus mehreren dieser Techniken der beste
Ansatz.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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